molecular formula C4H8Cl2N4 B8242742 1H-ImidaZole-4-carboximidamide dihydrochloride

1H-ImidaZole-4-carboximidamide dihydrochloride

Cat. No.: B8242742
M. Wt: 183.04 g/mol
InChI Key: LXYYPQIQHRCEGA-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carboximidamide dihydrochloride is a chemical compound with the molecular formula C4H8Cl2N4. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-carboximidamide dihydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production of imidazole derivatives often involves large-scale cyclization reactions under controlled conditions. The use of nickel catalysts and mild reaction conditions ensures high yields and purity of the final product. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4-carboximidamide dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

1H-Imidazole-4-carboximidamide dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its role in inhibiting certain enzymes and receptors.

    Industry: The compound is used in the production of various materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-carboximidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the imidazole derivative .

Comparison with Similar Compounds

    1H-Imidazole-4-carboxylic acid: Another imidazole derivative with similar chemical properties.

    1H-Imidazole-4-carbaldehyde: Known for its reactivity as a building block in organic synthesis.

    1H-Imidazole-4-carbohydrazide: Used in the synthesis of pharmaceutical intermediates.

Uniqueness: 1H-Imidazole-4-carboximidamide dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1H-imidazole-5-carboximidamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4.2ClH/c5-4(6)3-1-7-2-8-3;;/h1-2H,(H3,5,6)(H,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYYPQIQHRCEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(=N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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